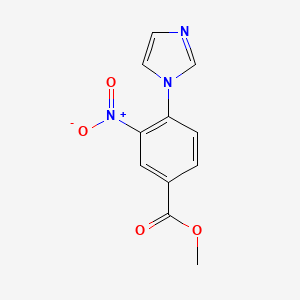

methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate

Description

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is a heterocyclic aromatic compound featuring a benzoate ester backbone substituted with a nitro group at the 3-position and a 1H-imidazol-1-yl moiety at the 4-position. This compound is of interest in pharmaceutical chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation . Its synthesis involves coupling reactions between imidazole derivatives and nitro-substituted benzoic acid esters. Notably, commercial availability of this compound has been discontinued, as indicated by product catalogs , suggesting challenges in synthesis, stability, or market demand.

Propriétés

IUPAC Name |

methyl 4-imidazol-1-yl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-18-11(15)8-2-3-9(10(6-8)14(16)17)13-5-4-12-7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAQDKVKDHIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate typically involves the following steps:

Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate.

Imidazole Substitution: The nitro compound is then reacted with imidazole in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Solvents: Dimethylformamide (DMF), ethanol, water.

Major Products Formed

Reduction: Methyl 4-(1H-imidazol-1-yl)-3-aminobenzoate.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: Oxidized imidazole derivatives.

Applications De Recherche Scientifique

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate involves its interaction with biological targets through the imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Reactivity

The compound’s nitro group at the 3-position and imidazole at the 4-position distinguish it from structurally related derivatives. Key comparisons include:

Key Observations :

- Ester Flexibility : Methyl esters (as in the target compound) generally exhibit lower hydrolytic stability compared to ethyl or trityl-protected esters (e.g., trityl groups in ), which may explain its discontinued status .

Activité Biologique

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is characterized by the presence of an imidazole ring and a nitro group attached to a benzoate moiety. The structural formula can be represented as follows:

This structure is crucial for its biological activity, particularly in interactions with biological targets.

The biological activity of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate has been attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds containing nitroimidazole moieties exhibit significant antimicrobial properties. The nitro group is essential for the compound's effectiveness against anaerobic bacteria and protozoa, as it facilitates electron transfer processes that lead to cellular damage .

- Antitumor Effects : Similar compounds have shown promise as anticancer agents. The imidazole ring can interact with various cellular targets, potentially leading to apoptosis in cancer cells. Studies have demonstrated that derivatives of imidazole can inhibit tumor growth in various cancer models .

- Inflammatory Response Modulation : Compounds similar to methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate have been reported to modulate inflammatory pathways, particularly through the activation of Toll-like receptors (TLRs). This activation can enhance immune responses and has implications for treating chronic inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate and related compounds:

Case Studies

Several studies have investigated the biological activities of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate:

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against a range of bacterial strains, demonstrating significant inhibition of growth in anaerobic conditions. This supports its potential use in treating infections caused by anaerobic pathogens .

- Cancer Treatment Potential : In vitro studies have shown that methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate can induce cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

- Inflammation Modulation : A recent investigation highlighted the compound's ability to activate TLR pathways, suggesting that it could enhance vaccine responses or treat inflammatory diseases effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.